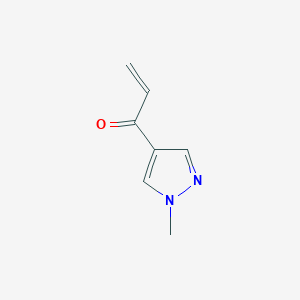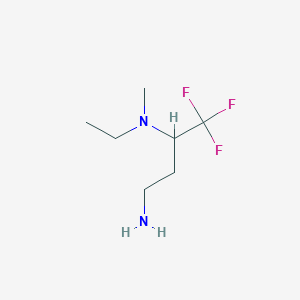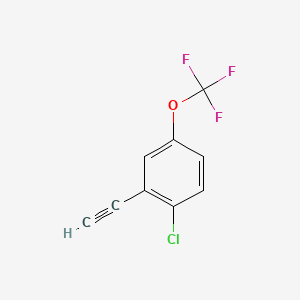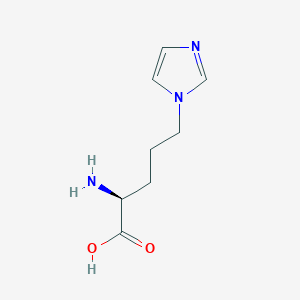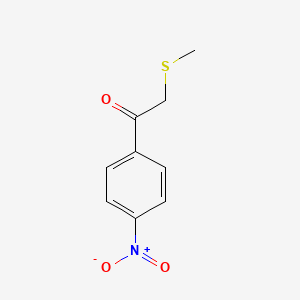
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group and a carboxylic acid group The compound’s stereochemistry is defined by the (1R,3R) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.
Industrial Production Methods
Industrial production of (1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid may involve large-scale flow microreactor systems or batch processes, depending on the required scale and purity. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The tert-butyl group can participate in substitution reactions, leading to the formation of different substituted cyclopentane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of substituted cyclopentane derivatives.
Scientific Research Applications
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Chrysanthemic acid: An organic compound related to natural and synthetic insecticides.
(1R,3R)-4-Cyclohexene-1,3-dicarboxylic acid: A compound with a similar cyclohexene structure but different functional groups.
Uniqueness
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a carboxylic acid group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1R,3R)-3-tert-butylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(6-8)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12)/t7-,8-/m1/s1 |
InChI Key |
IXNHRYIEXFPMQW-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

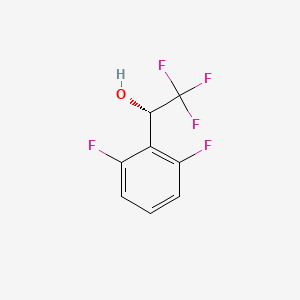
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
